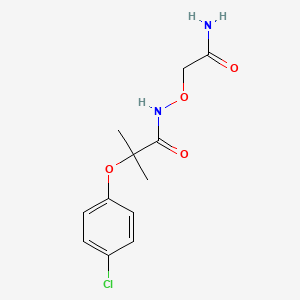
N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide, also known as AOD-9604, is a synthetic peptide that has been extensively researched for its potential therapeutic applications. It is a modified form of growth hormone-releasing factor (GRF) that has been shown to promote fat loss and improve metabolic function without affecting growth hormone levels.
Wirkmechanismus
N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide works by stimulating the breakdown of stored fat in adipose tissue. It does this by activating lipolysis, the process by which triglycerides are broken down into free fatty acids and glycerol. This compound also increases the uptake of glucose by muscle tissue, which helps to improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It promotes fat loss by increasing lipolysis and reducing the uptake of fatty acids into adipose tissue. This compound also improves insulin sensitivity and glucose metabolism by increasing the uptake of glucose by muscle tissue. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized peptide that can be administered orally or via injection. This compound also has a low toxicity profile and is well tolerated by animals and humans. However, there are some limitations to using this compound in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the effects of this compound may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for research on N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide. One area of interest is the potential use of this compound in the treatment of obesity and metabolic disorders. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Another area of interest is the potential use of this compound in sports performance and recovery. Studies have shown that this compound may improve exercise performance and reduce muscle damage. However, more research is needed to fully understand the effects of this compound on sports performance. Finally, future research may focus on developing more stable and longer-acting forms of this compound to improve its therapeutic potential.
In conclusion, this compound is a synthetic peptide that has been extensively researched for its potential therapeutic applications. It promotes fat loss, improves metabolic function, and has anti-inflammatory and antioxidant effects. This compound has several advantages for lab experiments, but also has some limitations. Future research may focus on the potential use of this compound in the treatment of obesity and metabolic disorders, sports performance and recovery, and developing more stable and longer-acting forms of the peptide.
Synthesemethoden
N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide is synthesized using solid-phase peptide synthesis (SPPS) technology. The process involves the assembly of amino acids in a specific sequence on a solid support, followed by cleavage and purification. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to promote fat loss and improve metabolic function in animal models and humans. This compound has also been investigated for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethoxy)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-6(10)4-14-9-7(11)5-3-12-1-2-13-5/h5H,1-4H2,(H2,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEZBWWWJZTUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)



![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)




![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)


